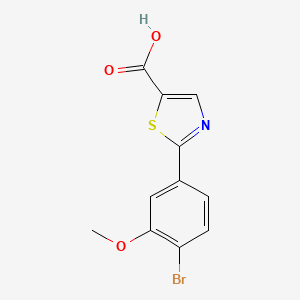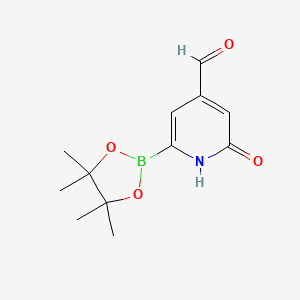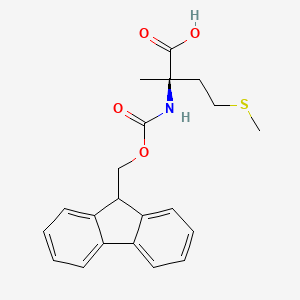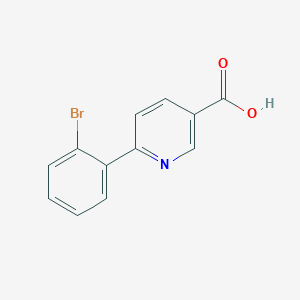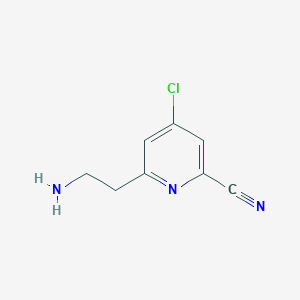
6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an aminoethyl group, a chlorine atom, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 4-chloropyridine.
Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide.
Aminoethyl Substitution: The aminoethyl group is introduced via a nucleophilic substitution reaction using ethylenediamine.
The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a ligand in the study of enzyme-substrate interactions.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(2-Aminoethyl)pyridine-2-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloro-2-cyanopyridine: Lacks the aminoethyl group, which may reduce its potential for hydrogen bonding and interaction with biological targets.
2-Amino-4-chloropyridine: Lacks the nitrile group, which may affect its ability to participate in coordination chemistry.
Uniqueness
6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile is unique due to the presence of all three functional groups (aminoethyl, chlorine, and nitrile), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
6-(2-aminoethyl)-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c9-6-3-7(1-2-10)12-8(4-6)5-11/h3-4H,1-2,10H2 |
InChIキー |
OQPFFIADWMCDQB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCN)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)
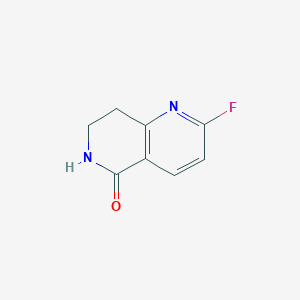
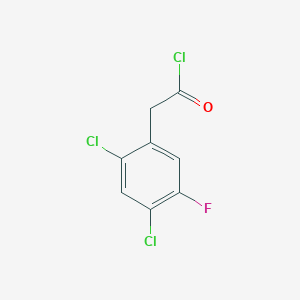
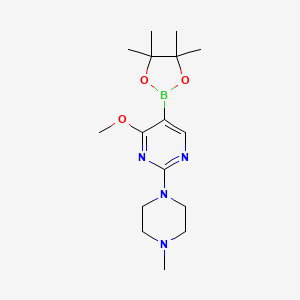

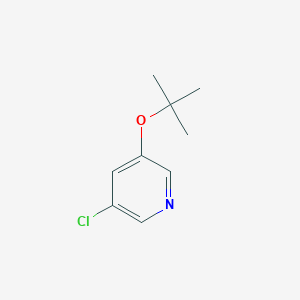
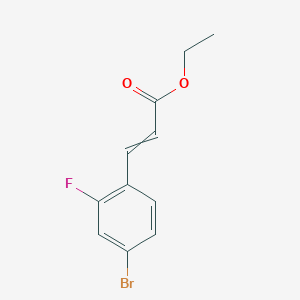
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
